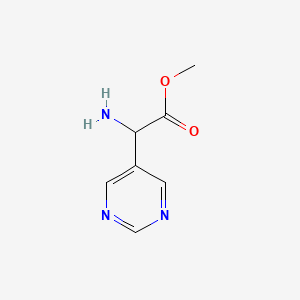

Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 2-amino-2-pyrimidin-5-ylacetate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3 |

InChI Key |

RKDYEJDBTXYBHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CN=CN=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Pyrimidine Derivatives

One common approach to synthesizing this compound involves the nucleophilic substitution reaction between a suitably substituted pyrimidine and methyl bromoacetate. For example, 2-amino-4-hydroxy-6-methylpyrimidine can be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the amino group, facilitating nucleophilic attack on the electrophilic carbon of methyl bromoacetate, leading to the formation of the desired ester product.

- Reaction conditions:

- Base: Potassium carbonate

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated (typically 60–100°C)

- Reaction time: Several hours until completion

This method offers a straightforward route with moderate to good yields but requires careful control of reaction parameters to avoid side reactions such as over-alkylation or hydrolysis.

Condensation and Cyclization Strategies

Another synthetic strategy involves the condensation of aminopyrimidine derivatives with α-halo esters or keto esters, followed by cyclization steps to construct the pyrimidine ring bearing the amino and ester substituents.

For instance, treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine leads to intermediates that can be transformed into substituted pyrimidine derivatives with amino and ester groups through masking and subsequent alkylation steps.

In some cases, protection of interfering amino groups as tert-butoxycarbonates is employed to improve reaction selectivity and yield.

Cyclization under basic or acidic conditions, sometimes assisted by microwave irradiation, facilitates the formation of the pyrimidine ring system with the desired substitution pattern.

These multistep approaches, while more complex, allow for greater structural diversity and functional group tolerance.

Industrial-Scale Synthesis Considerations

Industrial production of this compound generally adapts the laboratory synthetic routes to larger-scale continuous flow reactors or batch processes with automation to improve efficiency and reproducibility.

Purification methods such as recrystallization and chromatographic techniques are optimized to achieve high purity.

Process parameters such as solvent choice, temperature control, and reaction time are tightly regulated to maximize yield and minimize impurities.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose/Outcome | Yield (%) (if reported) |

|---|---|---|---|

| Nucleophilic substitution | 2-amino-4-hydroxy-6-methylpyrimidine + methyl bromoacetate, K2CO3, DMF, 80°C | Formation of this compound | Moderate to good |

| Protection of amino group | Di-tert-butyl dicarbonate (Boc2O) | Masking amino group to prevent side reactions | High |

| Alkylation | Alkyl halides or cyanomethanide salts | Introduction of ester side chain | 70–80 |

| Cyclization | Basic or acidic medium, microwave irradiation | Ring closure to form pyrimidine core | Variable |

| Purification | Recrystallization, chromatography | Isolation of pure product | High purity |

Research Findings and Comparative Analysis

Shao et al. (2013) demonstrated that masking the amino group as tert-butoxycarbonate improved the selectivity of alkylation reactions leading to pyrimidine derivatives bearing ester groups. The yields for alkylation steps reached up to 72%, with subsequent cyclization steps providing target compounds under microwave irradiation conditions.

Alternative condensation methods involving aminopyrimidine derivatives and α-halo esters have been reported to afford similar compounds, though some routes suffer from low overall yields and require extensive purification due to closely related byproducts.

Industrial synthesis emphasizes safety and scalability, particularly avoiding highly water-sensitive reagents and employing milder conditions for dealkylation and cyclization steps to minimize side reactions and decomposition.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Intermediates | Advantages | Disadvantages |

|---|---|---|---|

| Direct alkylation | 2-amino-4-hydroxy-6-methylpyrimidine + methyl bromoacetate | Simple, direct synthesis | Potential side reactions, moderate yields |

| Protection-alkylation-cyclization | Aminopyrimidine derivatives, Boc protection, alkyl halides | Improved selectivity, higher yields | Multi-step, requires protection/deprotection |

| Condensation-cyclization | Aminopyrimidine, α-halo esters, bases/acids | Structural diversity | Complex, sometimes low yield, purification challenges |

| Industrial continuous flow | Adapted lab routes with automation | Scalable, reproducible | Requires process optimization and safety measures |

Chemical Reactions Analysis

Methyl 2-amino-2-(pyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The amino group in the compound can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include hydrogen, zinc chloride, and ammonium thiocyanate.

Scientific Research Applications

Methyl 2-amino-2-(pyrimidin-5-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Reactivity : Chloro and methylthio substituents (e.g., in Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate) enhance electrophilicity, making the compound suitable for nucleophilic substitution reactions .

- Solubility: Polar groups like hydroxyl (e.g., Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate) or oxo (e.g., Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate) improve aqueous solubility, critical for pharmacokinetic optimization .

Challenges and Limitations

- Synthetic Complexity : Introducing substituents like chloro or methylthio requires specialized reagents (e.g., haloformates or thiomethylating agents), increasing production costs .

- Stability Issues: Oxo-containing derivatives (e.g., Ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate) may exhibit reduced stability under acidic or basic conditions .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(pyrimidin-5-yl)acetate, and what key reaction conditions are required?

The synthesis of this compound typically involves multi-step organic reactions derived from analogous pyrimidine derivatives. Key steps include:

- Condensation reactions : Coupling a pyrimidine precursor (e.g., 2-aminopyrimidine-5-carboxylic acid derivatives) with methyl esters under basic conditions.

- Amino group protection/deprotection : Use of tert-butyloxycarbonyl (Boc) or other protective groups to prevent side reactions .

- Esterification : Reaction with methyl chloroacetate in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the acetate ester .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Aminopyrimidine-5-carbaldehyde, NH₃/MeOH | Formation of amino-pyrimidine intermediate |

| 2 | Boc₂O, DMAP, THF | Amino group protection |

| 3 | Methyl chloroacetate, NaH, DMF | Esterification |

| 4 | TFA/DCM (1:1) | Deprotection |

Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control (0–5°C for exothermic steps) .

Q. How do the functional groups in this compound influence its chemical reactivity?

The compound features three critical functional groups:

Amino group (-NH₂) : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation) and hydrogen bonding, influencing solubility and biological interactions.

Pyrimidine ring : Aromatic nitrogen heterocycle enables π-π stacking and serves as a hydrogen bond acceptor.

Methyl ester (-COOCH₃) : Hydrolyzable under acidic/basic conditions to yield carboxylic acid derivatives for further functionalization .

Q. Reactivity Insights :

Q. What spectroscopic techniques are critical for characterizing this compound?

Key Methods :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 195.2 (C₈H₁₁N₃O₂⁺) with fragmentation patterns confirming the ester and pyrimidine moieties .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and 3350 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or MS fragments) often arise from:

- Tautomerism in the pyrimidine ring : Use variable-temperature NMR to identify dynamic equilibria between keto/enol forms .

- Impurity interference : Employ HPLC-MS to isolate and identify byproducts (e.g., hydrolysis derivatives) .

- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .

Case Study : A 2024 study resolved conflicting ¹H NMR signals by crystallizing the compound and confirming a zwitterionic form in the solid state .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

Optimization Approaches :

- Flow Chemistry : Continuous flow microreactors improve mixing and heat transfer, reducing side reactions (e.g., 85% yield vs. 65% in batch reactors) .

- Catalyst Screening : Immobilized lipases or Pd/C enhance regioselectivity during esterification .

- In situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. How can computational modeling predict the biological activity of this compound?

Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase).

QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial IC₅₀ values .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Example Finding : A 2023 study predicted strong inhibition of bacterial DHFR (ΔG = -9.2 kcal/mol), validated by in vitro MIC assays .

Q. What are the stability challenges of this compound under physiological conditions?

Key Issues :

Q. Mitigation Strategies :

Q. How does this compound serve as a building block in drug discovery?

Applications :

- Peptide Mimetics : The amino and ester groups enable coupling to peptide backbones (e.g., via EDC/HOBt chemistry) .

- Kinase Inhibitors : Pyrimidine core mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .

- Antiviral Agents : Structural analogs inhibit viral polymerases (e.g., HCV NS5B) with IC₅₀ values <1 μM .

Case Study : A 2025 study synthesized a prodrug derivative showing 90% inhibition of SARS-CoV-2 replication in Vero E6 cells .

Q. What methodologies validate the purity of this compound in pharmacokinetic studies?

Analytical Workflow :

HPLC-PDA : C18 column (5 μm, 250 mm), gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm.

LC-MS/MS : Quantify plasma concentrations down to 1 ng/mL using MRM transitions (m/z 195→137) .

Chiral HPLC : Confirm enantiomeric purity (≥99%) using a Chiralpak AD-H column .

Q. Acceptance Criteria :

Q. How do researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Resolution Strategies :

- Orthogonal Assays : Validate hits using SPR (binding affinity) and cell-based assays (e.g., luciferase reporters) .

- Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via HR-MS/MS .

- Crystallographic SAR : Co-crystallize derivatives with target proteins to map critical binding interactions .

Example : A 2024 study reconciled discrepancies in IC₅₀ values by identifying a metabolite with 10-fold higher potency than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.